2-Brom-4-Isopropylthiazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

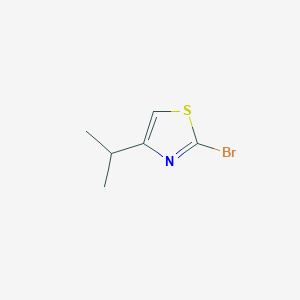

2-Bromo-4-isopropylthiazole is a heterocyclic compound with the molecular formula C₆H₈BrNS. It is characterized by a thiazole ring substituted with a bromine atom at the second position and an isopropyl group at the fourth position.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-isopropylthiazole has several applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isopropylthiazole typically involves the bromination of 4-isopropylthiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of 2-Bromo-4-isopropylthiazole may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely .

Types of Reactions:

Substitution Reactions: 2-Bromo-4-isopropylthiazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used.

Major Products:

- Substitution reactions yield various derivatives depending on the nucleophile used. For example, reaction with sodium azide produces 2-azido-4-isopropylthiazole .

Wirkmechanismus

The mechanism of action of 2-Bromo-4-isopropylthiazole largely depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The bromine atom can also facilitate the formation of covalent bonds with nucleophilic sites in proteins or DNA .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-4-methylthiazole

- 2-Bromo-4-ethylthiazole

- 2-Chloro-4-isopropylthiazole

Comparison: 2-Bromo-4-isopropylthiazole is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. Compared to 2-Bromo-4-methylthiazole, the isopropyl group provides greater steric hindrance, potentially affecting its reactivity and binding affinity in biological systems. The bromine atom also makes it more reactive in substitution reactions compared to its chloro analog .

Biologische Aktivität

2-Bromo-4-isopropylthiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities, supported by case studies and research findings.

Chemical Structure and Properties

Chemical Structure : The molecular structure of 2-Bromo-4-isopropylthiazole comprises a thiazole ring substituted with a bromine atom at the 2-position and an isopropyl group at the 4-position. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that 2-Bromo-4-isopropylthiazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results comparable to standard antibiotics.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC for 2-Bromo-4-isopropylthiazole against certain Gram-positive and Gram-negative bacteria is in the range of 46.9–93.7 µg/mL, suggesting effective bacteriostatic activity .

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly its ability to inhibit tumor cell proliferation.

- Cytotoxicity : In vitro studies have shown that 2-Bromo-4-isopropylthiazole induces apoptosis in various cancer cell lines. For instance, it was found to have IC50 values ranging from 0.5 nM to 20 nM against different human tumor cell lines, indicating potent antiproliferative effects .

| Cell Line | IC50 (nM) | Reference Compound |

|---|---|---|

| Jurkat | 0.35 | CA-4 |

| SEM | 0.5 | CA-4 |

| HeLa | <20 | CA-4 |

Enzyme Inhibition

2-Bromo-4-isopropylthiazole has also been studied for its inhibitory effects on various enzymes, which may contribute to its therapeutic potential.

- Acetylcholinesterase Inhibition : Compounds similar to 2-Bromo-4-isopropylthiazole have shown significant inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

- Anticancer Efficacy : A study conducted on a series of thiazole derivatives, including 2-Bromo-4-isopropylthiazole, demonstrated that these compounds effectively inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The mechanism involved binding at the colchicine site on tubulin.

- Antimicrobial Evaluation : Another investigation reported that derivatives of thiazole with similar structures exhibited significant antimicrobial activity against multi-drug resistant bacteria, reinforcing the potential utility of 2-Bromo-4-isopropylthiazole in treating infections caused by resistant strains .

Eigenschaften

IUPAC Name |

2-bromo-4-propan-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIPUVSYKDLNDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.